2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Description
2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-7-6-16(18)10-15(17)12-19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPWWLDPLFYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The brominated intermediate is then subjected to a Pictet-Spengler reaction with an appropriate aldehyde to form the dihydroisoquinoline core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be replaced with a hydrogen atom through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while substitution of the bromine atom could introduce various functional groups such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar compounds to 2-[(5-bromo-2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline include:
- 2-(5-bromo-2-methoxyphenyl)benzofuran
- 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
- 2-(5-bromo-2-methoxyphenyl)benzoxazole
These compounds share the brominated methoxyphenyl moiety but differ in their core structures. The uniqueness of this compound lies in its isoquinoline core, which imparts distinct chemical and biological properties compared to the other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
